5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
Description
This compound belongs to the class of furan-2-carboxylic acid derivatives, characterized by a sulfonylmethyl group at the 5-position of the furan ring. The sulfonyl group is further substituted with a 4-bromo-3-methylphenyl moiety, contributing to its unique electronic and steric properties. Such substitutions are critical in modulating biological activity, solubility, and reactivity, making this compound a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-[(4-bromo-3-methylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5S/c1-8-6-10(3-4-11(8)14)20(17,18)7-9-2-5-12(19-9)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXZCKHIDSBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Sulfonylmethyl Attachment
The Mitsunobu reaction enables C–O bond formation between furan alcohols and sulfonic acids. A representative protocol involves:
- Substrate : Methyl 5-(hydroxymethyl)furan-2-carboxylate
- Sulfonic acid : 4-Bromo-3-methylbenzenesulfonic acid
- Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to room temperature, 12 h.
- Yield : 68–72% (sulfonate ester intermediate)
- Oxidation : Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) converts the sulfonate ester to the sulfone.
Critical Note : Overoxidation risks are mitigated by controlling mCPBA stoichiometry (1.2 equiv) and reaction time (<2 h).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Group Installation
Adapting methodologies from fluorophenylfuran syntheses, the bromo-methylphenyl group is introduced via:
- Substrate : Methyl 5-(bromomethyl)furan-2-carboxylate
- Boronic acid : 4-Bromo-3-methylphenylboronic acid
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.5 equiv)
- Solvent : 1,2-Dimethoxyethane, reflux, 18 h.
- Yield : 83% (crude), purified via silica chromatography (hexanes/EtOAc 4:1).
Optimization : Higher temperatures (90°C) improve conversion for sterically hindered substrates.
Sequential Sulfonation and Functionalization
Radical Thiol-Ene Reaction Followed by Oxidation
A novel approach employs:
- Thiol-ene coupling :
- Substrate : 5-Allylfuran-2-carboxylic acid
- Thiol : 4-Bromo-3-methylbenzenethiol
- Initiation : AIBN (azobisisobutyronitrile), toluene, 80°C, 6 h.
- Yield : 76% (thioether intermediate).
- Sulfone formation :
Advantage : Avoids harsh Mitsunobu conditions but requires strict anhydrous thiol handling.
Carboxylic Acid Protection-Deprotection Strategies
Esterification and Hydrolysis
To prevent decarboxylation during sulfonation:
- Protection : Methylation using DBU (1,8-diazabicycloundec-7-ene) and iodomethane in DMF (0°C to rt, 24 h).
- Deprotection : LiOH (2 equiv) in THF/H₂O (3:1), 50°C, 6 h.
Yield : 94% esterification, 88% hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Mitsunobu/Suzuki | Mitsunobu → Suzuki → Oxidation | 62 | 98.5 | Moderate |
| Radical Thiol-Ene | Thiol-ene → Oxidation | 68 | 97.2 | High |
| Direct Cross-Coupling | Suzuki → Sulfonation | 71 | 99.1 | Low |
Trade-offs : The radical route offers scalability but requires specialized thiol handling. Mitsunobu approaches provide higher purity but involve costlier reagents.
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonation : Competing sulfonation at the furan 3-position is suppressed using bulky solvents (e.g., tert-amyl alcohol).
- Bromine Stability : Pd-catalyzed steps risk debromination; using PdCl₂(dppf) with lower temperatures (60°C) minimizes this.
- Crystallization Issues : The final carboxylic acid tends to form gels; trituration with EtOAc/hexanes (1:5) yields crystalline material.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and the methyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or thiols.
Scientific Research Applications
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. The furan ring provides a rigid scaffold that enhances binding specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variation on the Aromatic Ring
- 5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic Acid (CAS 406470-55-1): Differs by the absence of the 3-methyl group on the phenyl ring.
5-{[(2-Methylbenzyl)sulfonyl]methyl}furan-2-carboxylic Acid (CAS 696648-38-1):
The 2-methylbenzyl group introduces ortho-substitution, which may hinder rotation around the sulfonyl-methyl bond, altering conformational flexibility compared to the para-substituted target compound .
Variation in the Linking Group
- 5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carboxylic Acid (CAS 406470-55-1): Replaces the sulfonylmethyl group with a phenoxymethyl linker.
5-(4-Nitrophenyl)furan-2-carboxylic Acid :
Synthesized via Suzuki coupling, this derivative lacks the sulfonylmethyl group entirely. The nitro group is a strong electron-withdrawing substituent, significantly increasing the acidity of the carboxylic acid (pKa ~1.5) compared to sulfone-containing analogs (pKa ~3.2) .
Positional Isomerism in Nitrophenyl Derivatives
A study on 5-(nitrophenyl)furan-2-carboxylic acids (2-, 3-, and 4-nitro positional isomers) revealed:
- Solubility in Propan-2-ol :
| Isomer | Solubility (g/100 mL) |
|---|---|
| 5-(2-Nitrophenyl) | 0.45 ± 0.02 |
| 5-(3-Nitrophenyl) | 0.62 ± 0.03 |
| 5-(4-Nitrophenyl) | 0.38 ± 0.01 |
The 3-nitro isomer exhibits the highest solubility due to reduced steric clashes and optimal hydrogen bonding .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Target Compound | C₁₃H₁₂BrO₅S | 368.25 | 2.8 |
| 5-{[(2-Methylbenzyl)sulfonyl]methyl} Derivative | C₁₄H₁₄O₅S | 294.32 | 2.1 |
| 5-(4-Nitrophenyl) Derivative | C₁₁H₇NO₅ | 233.18 | 1.5 |
Biological Activity
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : C12H11BrO4S
- Molecular Weight : 331.18 g/mol
Structural Features
The compound features a furan ring, a carboxylic acid group, and a sulfonyl group attached to a bromo-substituted phenyl moiety. This combination of functional groups is expected to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the furan ring have shown effectiveness against various bacterial strains. A study highlighted that compounds with sulfonyl groups often enhance antibacterial activity due to their ability to interact with bacterial enzymes.
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For example, analogs of this compound have been tested against MDA-MB-231 (a triple-negative breast cancer cell line) and showed significant growth inhibition with IC50 values in the micromolar range .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. In particular, compounds similar to this compound have been noted for their ability to induce apoptosis in cancer cells through the mitochondrial pathway, as indicated by increased levels of caspase-9 .
Study 1: Anticancer Activity
A recent study evaluated the effects of sulfonyl-containing compounds on tumor growth in vivo. Mice treated with this compound exhibited reduced tumor sizes compared to control groups, indicating strong anticancer potential. The treatment resulted in a significant regression rate of 86% in tumor-bearing mice .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of related compounds against resistant bacterial strains. The results showed that derivatives with similar sulfonyl modifications displayed enhanced antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 0.126 | |
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 |
Table 2: Structural Analog Comparison
| Compound Name | Unique Features |
|---|---|
| 5-bromo-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide | Contains a fluorine substituent enhancing biological activity |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Notable antibacterial properties against resistant strains |
| This compound | Distinct reactivity patterns due to the sulfonyl group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves sulfonylation of a furan-2-carboxylic acid precursor. For example, coupling 4-bromo-3-methylbenzenesulfonyl chloride with a furan-methyl intermediate (e.g., 5-methylfuran-2-carboxylic acid) under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction optimization can employ continuous flow reactors to enhance yield and scalability .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against a certified reference standard.
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to confirm sulfonylmethyl linkage (δ ~3.8–4.2 ppm for CH₂SO₂) and furan-carboxylic acid protons (δ ~6.5–7.5 ppm).
- HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (C₁₃H₁₁BrO₅S).
- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays.
- Stability : Store at –20°C in airtight, light-resistant containers. Stability tests (TGA/DSC) indicate decomposition above 200°C. Avoid prolonged exposure to strong acids/bases to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromo-3-methylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the para position facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). The methyl group at the meta position introduces steric hindrance, requiring optimized ligand systems (e.g., SPhos) to enhance reaction efficiency. Monitor reaction progress via TLC and isolate products using centrifugal partition chromatography .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, ~1.8 Å) form centrosymmetric motifs.
- Halogen bonding : Bromine interacts with sulfonyl oxygen (Br⋯O, ~3.4 Å), stabilizing layered structures.
- π-Stacking : Furan and phenyl rings exhibit offset stacking (3.5–4.0 Å separation). These interactions guide co-crystal design for enhanced bioavailability .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ assays across multiple cell lines (e.g., bacterial vs. mammalian).
- Target Profiling : Use SPR (Surface Plasmon Resonance) to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) versus human kinases.
- Metabolomics : LC-MS/MS to track metabolite formation in bacterial vs. eukaryotic systems, identifying off-target effects .
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases.
- Lipid Nanoparticles : Encapsulate the compound in PEGylated liposomes (70–100 nm diameter) to improve circulation time.
- CYP450 Inhibition Assays : Screen for metabolic stability using liver microsomes and adjust substituents (e.g., fluorine substitution) to reduce clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
